2-(2-Chloroethenyl)quinoline
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Overview
Description
2-(2-Chloroethenyl)quinoline is a heterocyclic aromatic compound that contains a quinoline ring system with a 2-chloroethenyl substituent at the second position. Quinolines are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethenyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with 2-chloroethanol under basic conditions to form the desired product. Another method includes the use of 2-chloroquinoline as a starting material, which undergoes a substitution reaction with an appropriate reagent to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
Scientific Research Applications
2-(2-Chloroethenyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, in its antimalarial activity, the compound may inhibit hemozoin polymerization, leading to the accumulation of toxic heme within the parasite . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A closely related compound with similar chemical properties but lacks the ethenyl group.
Quinoline: The parent compound without any substituents.
2-Methylquinoline: Another derivative with a methyl group instead of a chloroethenyl group
Uniqueness
2-(2-Chloroethenyl)quinoline is unique due to the presence of the 2-chloroethenyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62484-53-1 |
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Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-chloroethenyl)quinoline |
InChI |
InChI=1S/C11H8ClN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |
InChI Key |
DNCAKVDLLVQCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCl |
Origin of Product |
United States |
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